molecular formula C10H17NO3 B1471157 Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate CAS No. 1461713-96-1

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate

Cat. No. B1471157
CAS RN: 1461713-96-1
M. Wt: 199.25 g/mol
InChI Key: OONYTYGHRMYZMS-UHFFFAOYSA-N
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Description

“Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate” is a chemical compound with the CAS Number: 1461713-96-1 . It has a molecular weight of 199.25 .


Synthesis Analysis

The synthesis of morpholines, including compounds similar to “this compound”, has been a subject of much study due to their biological and pharmacological importance . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H17NO3/c1-13-10 (12)9-6-11-5-3-2-4-8 (11)7-14-9/h8-9H,2-7H2,1H3 .


Chemical Reactions Analysis

The review on the synthesis of morpholines describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 199.25 .

Scientific Research Applications

Synthesis and Peptidomimetic Chemistry

A study detailed an efficient synthesis route for enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This process facilitates its application in peptidomimetic chemistry, suggesting a broad utility in designing peptide-like molecules with potential therapeutic applications (Sladojevich, Trabocchi, & Guarna, 2007).

Antimicrobial and Biomedical Applications

Another study focused on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine as a potent M1 selective muscarinic agonist, highlighting its use in creating antimicrobials, including arecoline derivatives. This implies its significance in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).

Photo-electrocatalytic and Biomedical Fields

The synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride has been reported, where the morpholine unit reduces dye aggregation, enhancing its potential in biomedical and photo-electrocatalytic applications. This showcases the chemical's adaptability in innovative technological and therapeutic domains (Tiravia et al., 2022).

Dopamine Agonists for Neurological Disorders

Research into cis-1/4 substituted octahydropyrido[(3,2-b)/(2,3-c)]carbazoles revealed potent dopamine agonistic activity, both in vitro and in vivo, indicating their potential in treating neurological disorders. The synthesis method involved could offer a new pathway to developing dopamine agonists (Awasthis, Chakrabarty, & Saxena, 2004).

Green Chemistry and Catalysis

A study on the application of ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran in palladium-catalyzed aminocarbonylation reactions showcased these biomass-based solvents as green alternatives. This research aligns with the broader goal of integrating sustainable practices into chemical synthesis and industrial processes (Uzunlu et al., 2023).

Safety and Hazards

The safety information for “Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate” indicates that it should be stored at room temperature . It has a GHS07 pictogram, and the signal word is "Warning" . The MSDS can be found here .

properties

IUPAC Name

methyl 1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-10(12)9-6-11-5-3-2-4-8(11)7-14-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONYTYGHRMYZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCCCC2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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